molecular formula C8H14N2O B15045880 (1-Butyl-1H-pyrazol-3-yl)methanol

(1-Butyl-1H-pyrazol-3-yl)methanol

Cat. No.: B15045880
M. Wt: 154.21 g/mol
InChI Key: SQCIHYVITAIHFB-UHFFFAOYSA-N
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Description

(1-Butyl-1H-pyrazol-3-yl)methanol is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a butyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 3. The molecular formula of this compound is C8H14N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 1-butylpyrazole with formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

  • Dissolve 1-butylpyrazole in a suitable solvent such as ethanol.
  • Add formaldehyde solution to the mixture.
  • Introduce sodium hydroxide to catalyze the reaction.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: (1-Butyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

(1-Butyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Butyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group allows for hydrogen bonding with active sites, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methyl-1H-pyrazole: Similar structure but lacks the hydroxymethyl group.

    1-Butyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    1-Butyl-1H-pyrazole-3-thiol: Features a thiol group at position 3.

Uniqueness

(1-Butyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile modifications and interactions, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1-butylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-2-3-5-10-6-4-8(7-11)9-10/h4,6,11H,2-3,5,7H2,1H3

InChI Key

SQCIHYVITAIHFB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=N1)CO

Origin of Product

United States

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